

A Comparative Guide to 3-Methyl-3-octanol Reference Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-octanol

Cat. No.: B1583038

[Get Quote](#)

For researchers, scientists, and drug development professionals requiring high-purity **3-Methyl-3-octanol** for use as a reference standard, selecting a reliable source is critical for ensuring the accuracy and validity of experimental results. This guide provides a comparison of commercially available **3-Methyl-3-octanol** reference standards, outlines a detailed experimental protocol for their analytical verification, and presents a typical workflow for quality control analysis.

Product Comparison

Several reputable suppliers offer **3-Methyl-3-octanol** reference standards. While direct comparative studies are not publicly available, a comparison of the product specifications from various suppliers provides valuable insights into the quality and purity of the available standards. The following table summarizes the key specifications for **3-Methyl-3-octanol** from prominent chemical suppliers.

Specification	Supplier A (e.g., Sigma-Aldrich/MilliporeSigma)	Supplier B (e.g., Santa Cruz Biotechnology)	Supplier C (e.g., Amerigo Scientific)
Product Name	3-Methyl-3-octanol	3-Methyl-3-octanol	3-Methyl-3-octanol
CAS Number	5340-36-3[1][2]	5340-36-3[2]	Not explicitly stated, but implied by product name
Molecular Formula	C ₉ H ₂₀ O[2][3][4]	C ₉ H ₂₀ O[2]	Not explicitly stated
Molecular Weight	144.25 g/mol [1][2]	144.25 g/mol [2]	Not explicitly stated
Purity	≥99%[1][5]	Information available upon request (refer to Certificate of Analysis) [2]	High quality, specific purity to be confirmed
Physical Form	Liquid[1]	Liquid	Liquid
Certificate of Analysis	Available for specific lots[1]	Available[2]	Available

Note: The information for Supplier C is generalized as specific product details were not as readily available from the initial search. It is always recommended to request the latest Certificate of Analysis (CoA) from any supplier before purchase to obtain lot-specific purity and impurity data.

Experimental Protocols for Quality Verification

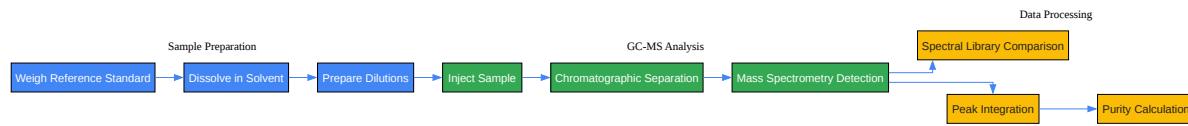
To independently verify the purity and identity of a **3-Methyl-3-octanol** reference standard, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique. The following protocol provides a detailed methodology for this analysis.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

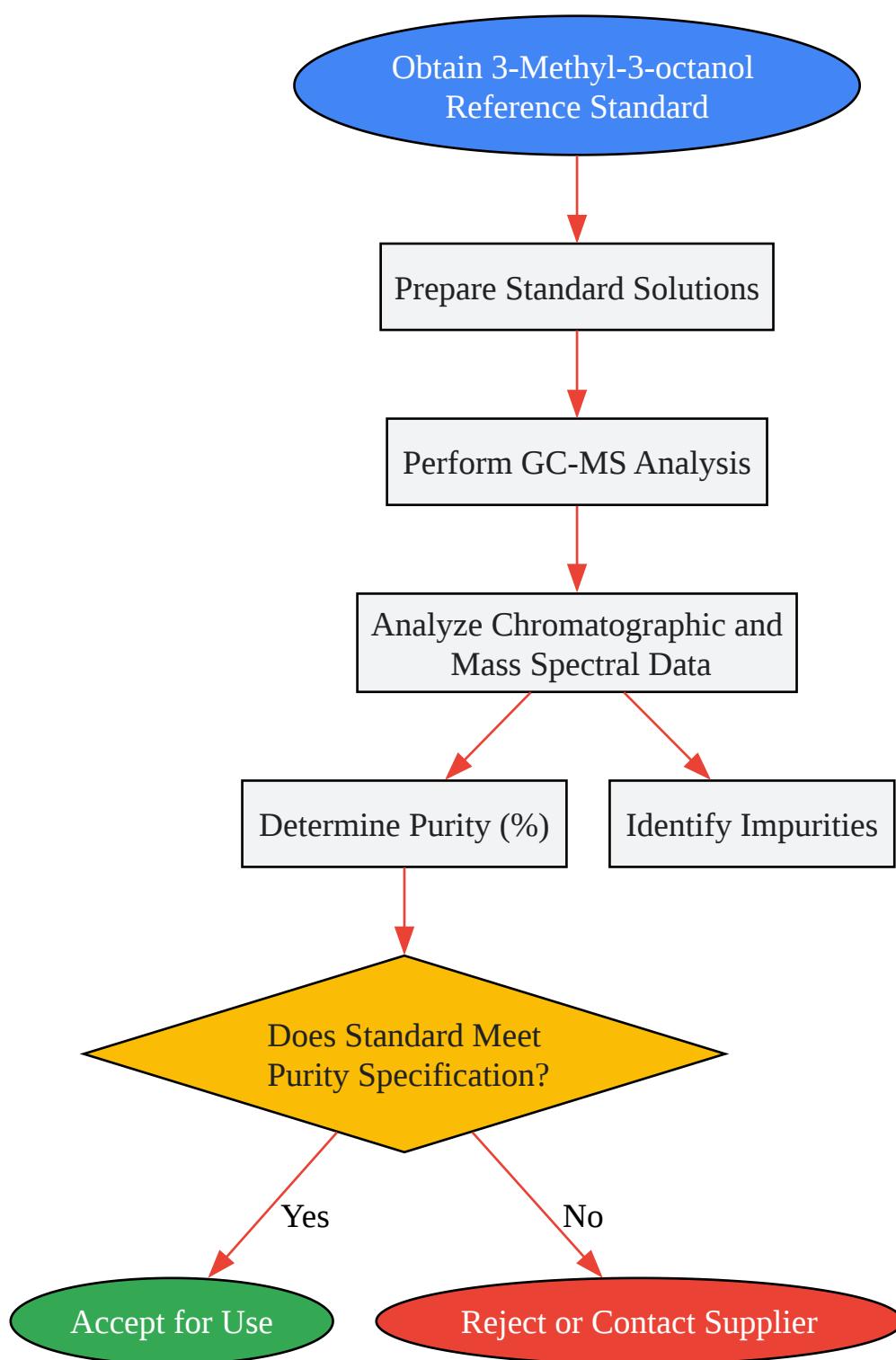
Objective: To determine the purity of a **3-Methyl-3-octanol** reference standard and identify any potential impurities.

Materials:

- **3-Methyl-3-octanol** reference standard
- High-purity solvent (e.g., methanol or dichloromethane)
- GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)[6]
- Autosampler vials with septa


Procedure:

- Standard Preparation:
 - Prepare a stock solution of the **3-Methyl-3-octanol** reference standard by accurately weighing approximately 10 mg of the standard and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
 - Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover a desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
 - Prepare a sample solution of the reference standard to be tested at a concentration within the calibration range.
- GC-MS Instrumentation and Conditions:[6]
 - GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
 - Inlet Temperature: 250°C.[6]
 - Oven Temperature Program: Start at 40°C for 5 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.[6]
 - Carrier Gas: Helium at a constant flow of 1 mL/min.[6]


- Injection Volume: 1 μ L (split or splitless mode can be optimized).
- MS Transfer Line Temperature: 280°C.[\[6\]](#)
- Ion Source Temperature: 230°C.[\[6\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[6\]](#)
- Scan Range: m/z 35-350.[\[6\]](#)
- Data Analysis:
 - Inject the prepared standards and the sample solution into the GC-MS system.
 - Identify the peak corresponding to **3-Methyl-3-octanol** based on its retention time and mass spectrum. The mass spectrum can be compared to a reference library, such as the NIST Mass Spectral Library, for confirmation.[\[3\]\[4\]](#)
 - Calculate the purity of the reference standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - Attempt to identify any impurity peaks by interpreting their mass spectra and comparing them to spectral libraries.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using the DOT language, illustrate the key steps in the quality control analysis of a **3-Methyl-3-octanol** reference standard.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS analysis of **3-Methyl-3-octanol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for quality assessment of a reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-3-octanol 99 5340-36-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 4. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 5. 3-Methyl-3-octanol 0.99 | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to 3-Methyl-3-octanol Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583038#reference-standards-for-3-methyl-3-octanol\]](https://www.benchchem.com/product/b1583038#reference-standards-for-3-methyl-3-octanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com